molecular formula C12H17ClN2O3 B1322787 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride CAS No. 614730-50-6

4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1322787
CAS No.: 614730-50-6
M. Wt: 272.73 g/mol
InChI Key: CSAXJTOBAPQVEZ-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 It is a piperidine derivative, characterized by the presence of a nitrophenoxy group attached to the piperidine ring

Scientific Research Applications

4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-nitrophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an ether linkage between the nitrophenoxy group and the piperidine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted piperidine compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The piperidine ring can interact with biological receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-4-nitrophenoxy)piperidine hydrochloride
  • 4-(2-Nitrophenoxy)piperidine hydrochloride

Uniqueness

4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride is unique due to the specific arrangement of the nitrophenoxy group and the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[(2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-3-1-2-4-12(11)17-9-10-5-7-13-8-6-10;/h1-4,10,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAXJTOBAPQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623841
Record name 4-[(2-Nitrophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614730-50-6
Record name 4-[(2-Nitrophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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